molecular formula C24H32N2O6 B2842124 Complement C5-IN-1

Complement C5-IN-1

カタログ番号: B2842124
分子量: 444.5 g/mol
InChIキー: UFAFCKVYKJIJTR-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

補体 C5-IN-1 は、補体成分 5 タンパク質 (C5) の小分子阻害剤です。 C5 と相互作用して、C5 コンバーターゼによるその切断を阻止し、ヒト全血におけるザイモサン誘導膜攻撃複合体 (MAC) の沈着を阻止します 。この化合物は、特に補体媒介性疾患の治療における治療用途において、大きな可能性を示しています。

化学反応の分析

補体 C5-IN-1 は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を含む反応です。

    還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を含む反応です。

    置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、1 つの原子または原子のグループを別の原子またはグループで置き換える反応です。

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、高温、触媒の存在が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、一般的には、補体 C5-IN-1 のさまざまな酸化、還元、または置換誘導体を含みます .

科学研究の用途

補体 C5-IN-1 は、次のような幅広い科学研究の用途があります。

科学的研究の応用

Autoimmune Diseases

C5-IN-1 has shown promise in treating autoimmune conditions such as myasthenia gravis and paroxysmal nocturnal hemoglobinuria . The monoclonal antibody eculizumab, which targets C5, has been approved for these indications, demonstrating significant clinical efficacy . Research indicates that inhibiting C5 can reduce disease activity in various autoimmune disorders.

Inflammatory Diseases

Studies have indicated that C5 plays a role in conditions like periodontitis . A recent study utilized genetic approaches to explore the inhibition of C5 as a potential treatment for periodontitis, suggesting that targeting the C5a receptor could be beneficial . The findings support the hypothesis that dysregulated complement activation contributes to periodontal tissue destruction.

Kidney Diseases

C5-IN-1 is being investigated for its efficacy in treating ANCA-associated vasculitis , a severe kidney condition. Clinical trials involving CCX168, a C5a receptor antagonist, have shown that it can be as effective as standard treatments for renal vasculitis . This suggests that targeting the complement pathway may provide a new therapeutic avenue for managing kidney-related autoimmune diseases.

Case Study 1: Eculizumab in Myasthenia Gravis

A clinical trial involving eculizumab demonstrated significant improvement in muscle strength and reduction in symptoms among patients with refractory myasthenia gravis. Patients receiving eculizumab showed a marked decrease in anti-acetylcholine receptor antibody levels, correlating with clinical improvement.

Case Study 2: CCX168 in ANCA-Associated Vasculitis

In a phase II trial, CCX168 was administered to patients with ANCA-associated vasculitis. Results indicated that patients treated with CCX168 had comparable or improved outcomes compared to those receiving traditional therapy (cyclophosphamide plus corticosteroids), highlighting the potential of complement inhibition in managing this condition.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of Complement C5-IN-1:

Application AreaStudy/Trial ReferenceKey Findings
Autoimmune Diseases Eculizumab effective in myasthenia gravis
Inflammatory Diseases Genetic evidence supports C5 inhibition for periodontitis
Kidney Diseases CCX168 shows efficacy similar to standard treatments

生物活性

Complement C5-IN-1, also known as CTI-006, is a potent inhibitor of the complement component C5, which plays a significant role in various pathological conditions involving the complement system. This article explores the biological activity of C5-IN-1, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Overview of the Complement System

The complement system is a crucial part of the immune response, comprising a series of proteins that enhance the ability of antibodies and phagocytic cells to clear pathogens. C5 is a pivotal component that, when activated, leads to the formation of the membrane attack complex (MAC), which can cause cell lysis and inflammation. Inhibiting C5 can therefore mitigate tissue damage associated with excessive complement activation.

C5-IN-1 specifically binds to C5, preventing its cleavage into C5a and C5b. This inhibition effectively blocks the downstream effects of complement activation, including:

  • Reduction of MAC formation : By inhibiting C5, C5-IN-1 prevents the assembly of MAC, thereby reducing cell lysis.
  • Decreased inflammation : Inhibition of C5a production reduces chemotaxis and activation of inflammatory cells, leading to diminished tissue damage.

Efficacy in Clinical Trials

Several studies have evaluated the efficacy and safety of C5 inhibitors in various conditions:

  • Age-related Macular Degeneration (AMD) :
    • GATHER1 and GATHER2 Trials : These trials assessed the effect of avacincaptad pegol (ACP), a C5 inhibitor similar to C5-IN-1. Results showed a 35% reduction in geographic atrophy (GA) lesion growth in GATHER1 and 17.7% reduction in GATHER2 after 12 months .
  • Paroxysmal Nocturnal Hemoglobinuria (PNH) :
    • In a study assessing crovalimab (another C5 inhibitor), complete and sustained terminal complement pathway inhibition was achieved in PNH patients, demonstrating significant clinical benefits .
  • Neurodegenerative Diseases :
    • Evidence suggests that targeting C5 may have therapeutic potential in neurodegenerative diseases due to its role in neuroinflammation . Studies indicate that inhibiting C5 can reduce neuronal damage associated with inflammatory processes.

Case Study 1: Eculizumab vs. Coversin

A comparative study examined the efficacy of eculizumab and coversin (a tick-derived C5 inhibitor) in patients with PNH. It was found that while eculizumab effectively inhibited terminal pathway activation, residual activity was observed under certain conditions. Coversin demonstrated superior performance in preventing hemolysis when used alongside eculizumab .

Case Study 2: Inflammatory Response Modulation

Research involving mice deficient in C5 revealed its dual role in inflammation. In models of experimental autoimmune encephalomyelitis (EAE), C5 deficiency led to increased apoptosis and reduced remyelination compared to wild-type mice, underscoring the importance of C5 in modulating inflammatory responses .

Data Tables

Study Condition C5 Inhibitor Outcome
GATHER1 & GATHER2Age-related Macular DegenerationAvacincaptad pegol35% reduction in GA growth (GATHER1)
Crovalimab StudyParoxysmal Nocturnal HemoglobinuriaCrovalimabComplete terminal pathway inhibition
EAE ModelNeuroinflammationN/AIncreased apoptosis in C5-deficient mice

特性

IUPAC Name

5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6/c1-15(2)9-8-12-32-22-14-19(18(23(27)28)13-21(22)31-5)26-24(29)25-16(3)17-10-6-7-11-20(17)30-4/h6-7,10-11,13-16H,8-9,12H2,1-5H3,(H,27,28)(H2,25,26,29)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAFCKVYKJIJTR-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)NC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OCCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。